molecular formula C19H25N5O2 B7182042 N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7182042
M. Wt: 355.4 g/mol
InChI Key: QASWAXYDFAFRAL-UHFFFAOYSA-N
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Description

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperidine ring substituted with a pyrazolylmethyl group and an acetamidophenylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-15(25)22-18-5-3-16(4-6-18)13-20-19(26)23-11-7-17(8-12-23)14-24-10-2-9-21-24/h2-6,9-10,17H,7-8,11-14H2,1H3,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWAXYDFAFRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be introduced via a nucleophilic substitution reaction using pyrazole and a suitable alkylating agent.

    Attachment of the Acetamidophenylmethyl Group: The final step involves the acylation of the piperidine ring with 4-acetamidobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups on the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups on the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Pharmacology: It can be studied for its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Acetamidophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide: This compound shares a similar piperidine core but differs in the substituents attached to the ring.

    N-[(4-nitrophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide: Similar structure with a nitrophenyl group instead of an acetamidophenyl group.

Uniqueness

N-[(4-acetamidophenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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